1-[(2,4-difluorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-Difluorophenoxy)methyl]-N~3~-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring, an isoxazole ring, and a difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-difluorophenoxy)methyl]-N~3~-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the isoxazole ring: This step involves the cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, with hydroxylamine.
Attachment of the difluorophenoxy group: This can be done through a nucleophilic substitution reaction using a suitable difluorophenol derivative.
Formation of the carboxamide group: This is typically achieved through the reaction of the amine group with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Difluorophenoxy)methyl]-N~3~-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-[(2,4-Difluorophenoxy)methyl]-N~3~-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in biological research to study its effects on various cellular processes and pathways.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(2,4-difluorophenoxy)methyl]-N~3~-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or cancer-related pathways.
Receptor Binding: It may bind to specific receptors on the surface of cells, modulating their activity and signaling pathways.
Gene Expression: The compound may influence the expression of certain genes, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
1-[(2,4-Difluorophenoxy)methyl]-N~3~-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
Isoxazole Derivatives: These compounds share the isoxazole ring and may have similar biological activities.
Pyrazole Derivatives: Compounds with a pyrazole ring may also exhibit similar properties and applications.
Fluorinated Phenoxy Compounds: These compounds contain a fluorinated phenoxy group and may have unique chemical and biological properties.
The uniqueness of 1-[(2,4-difluorophenoxy)methyl]-N~3~-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H12F2N4O3 |
---|---|
Molecular Weight |
334.28 g/mol |
IUPAC Name |
1-[(2,4-difluorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H12F2N4O3/c1-9-6-14(20-24-9)18-15(22)12-4-5-21(19-12)8-23-13-3-2-10(16)7-11(13)17/h2-7H,8H2,1H3,(H,18,20,22) |
InChI Key |
YHNVWGLQDJUMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.